Quinoline carboxamide derivative 3

Description

Structure

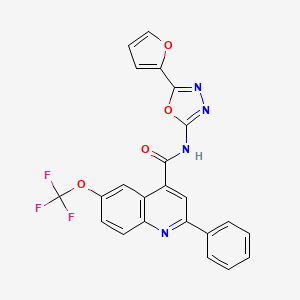

2D Structure

3D Structure

Properties

Molecular Formula |

C23H13F3N4O4 |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxamide |

InChI |

InChI=1S/C23H13F3N4O4/c24-23(25,26)34-14-8-9-17-15(11-14)16(12-18(27-17)13-5-2-1-3-6-13)20(31)28-22-30-29-21(33-22)19-7-4-10-32-19/h1-12H,(H,28,30,31) |

InChI Key |

OGCHQJNHUGTSIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(F)(F)F)C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Quinoline Carboxamide Derivative 3

Historical Context of Quinoline (B57606) Carboxamide Synthesis Methods

The foundational methods for constructing the quinoline ring system, which is the core of Quinoline Carboxamide Derivative 3, were established in the late 19th century. These classical name reactions remain relevant for their robustness and versatility.

Pfitzinger Reaction: First described by Wilhelm Pfitzinger in 1886, this reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. asianpubs.orgwikipedia.org The reaction hydrolyzes the amide bond in isatin, leading to a keto-acid intermediate which then cyclizes with the carbonyl compound to form a substituted quinoline-4-carboxylic acid. asianpubs.orgnih.gov These carboxylic acids are direct precursors to quinoline carboxamides. The Pfitzinger reaction is a convenient one-pot synthesis for quinoline-4-carboxylic acid derivatives. wikipedia.orgresearchgate.net

Vilsmeier-Haack Reaction: This reaction is a versatile method for the formylation and cyclization of various compounds. researchgate.net In the context of quinoline synthesis, it can be used to prepare 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.netasianpubs.org The reaction typically uses a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). nih.govwikipedia.org The resulting 2-chloro-3-formylquinolines are valuable intermediates that can be further oxidized to carboxylic acids and subsequently converted to carboxamides. wikipedia.org

Friedländer Synthesis: Discovered by Paul Friedländer in 1882, this synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netacs.org This method is highly valued for its operational simplicity and the availability of starting materials. A key advantage is the direct formation of the quinoline ring in a single cyclodehydration step. acs.org One-pot procedures starting from o-nitroarylcarbaldehydes have been developed, using iron powder for the initial reduction to the amine.

Knorr Quinoline Synthesis: Ludwig Knorr reported this method in 1886, which involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to yield a 2-hydroxyquinoline. The β-ketoanilides are prepared by the reaction of an aniline (B41778) with a β-ketoester. The resulting 2-hydroxyquinolines can be further functionalized to produce various quinoline derivatives. The reaction conditions can influence the formation of competing products, such as 4-hydroxyquinolines.

Novel Synthetic Methodologies for this compound

Modern synthetic chemistry has focused on improving the efficiency, selectivity, and environmental footprint of quinoline carboxamide synthesis.

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key areas of optimization include the choice of solvent, catalyst, and reaction temperature.

For instance, in Friedländer-type syntheses, the reduction of o-nitroarylcarbaldehydes followed by in-situ condensation can be performed as a one-pot reaction using inexpensive reagents like iron powder and aqueous hydrochloric acid, leading to excellent yields (58–100%). The choice of solvent can also be critical; studies have shown that in some reactions, polar aprotic solvents like DMF give superior yields compared to protic solvents like ethanol.

The final amide bond formation, coupling a quinoline carboxylic acid with an amine, has also been a subject of extensive optimization. A variety of coupling reagents are available, including HATU, BOP, EDC, and T₃P, often used with a non-nucleophilic base like DIPEA or triethylamine. The selection of the coupling agent and base can significantly impact reaction efficiency, with HATU/DIPEA in DMF often providing favorable results and high yields.

Table 1: Example of Reaction Optimization for Amide Coupling

| Entry | Coupling Reagent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | HATU | DIPEA | DMF | 94 | |

| 2 | BOP | TEA | Not Specified | Good | |

| 3 | EDC/HOBt | None | DMF | 22-43 | |

| 4 | POCl₃ | Pyridine (B92270) | Not Specified | Moderate |

The synthesis of specific stereoisomers (enantiomers or diastereomers) of quinoline carboxamide analogues is critical when a particular spatial arrangement is required for biological activity. Stereoselective synthesis can be approached in several ways. One common method is to use chiral starting materials. For example, new chiral derivatizing reagents based on L-proline and L-valine have been synthesized and used to create diastereomers of target molecules, which can then be separated using techniques like RP-HPLC. asianpubs.orgresearchgate.netnih.gov Another strategy involves atroposelective synthesis, which creates molecules with axial chirality. An iridium-catalyzed dynamic kinetic resolution has been used to synthesize atropisomeric quinoline derivatives with high diastereoselectivity and excellent enantiomeric excess. asianpubs.org This approach simultaneously installs both central and axial chirality. asianpubs.org

In recent years, there has been a significant push to develop more environmentally friendly synthetic routes. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. For the synthesis of quinoline derivatives, several green approaches have been reported. These include:

Use of Green Solvents: Water has been successfully used as a solvent for synthesizing quinolines, offering an inexpensive, non-toxic, and non-flammable alternative to traditional organic solvents. Ethanol and ethanol/water mixtures are also common green solvent choices.

Catalysis: The use of environmentally benign catalysts is a cornerstone of green chemistry. Formic acid has been employed as a versatile and green catalyst for quinoline synthesis. Nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), are also gaining attention due to their high efficiency and potential for recovery and reuse, especially in solvent-free conditions.

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. Ultrasound-mediated synthesis is another energy-saving technique that can enhance reaction rates through acoustic cavitation.

Development of Precursors and Intermediates for this compound

The efficient synthesis of this compound relies on the availability of key precursors and intermediates. The specific intermediates depend on the chosen synthetic route.

Isatins: These are crucial starting materials for the Pfitzinger reaction. asianpubs.org Substituted isatins allow for the introduction of various functional groups onto the benzene (B151609) portion of the quinoline ring.

N-Arylacetamides: These compounds serve as precursors in the Vilsmeier-Haack reaction to produce 2-chloro-3-formylquinolines. researchgate.netasianpubs.org They are readily prepared from the corresponding anilines. researchgate.net

2-Chloro-3-formylquinolines: As products of the Vilsmeier-Haack reaction, these are versatile intermediates. researchgate.netnih.gov The chloro group can be displaced by various nucleophiles, and the formyl group can be oxidized to a carboxylic acid, which is then converted to the target carboxamide. wikipedia.org

Quinoline Carboxylic Acids: These are the immediate precursors to quinoline carboxamides. They are typically synthesized via methods like the Pfitzinger reaction or by oxidation of a formyl or methyl group on the quinoline ring. wikipedia.org The carboxylic acid is then "activated" using a coupling reagent before reaction with an amine to form the amide bond.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Quinoline Carboxamide Derivative 3 and Analogues

Design Rationale for Structural Modifications in Quinoline (B57606) Carboxamide Derivative 3

The design of novel chemical entities rarely begins in a vacuum. It is typically a rational, iterative process starting from a known compound or a hit from a high-throughput screen.

In one notable instance, a 4-oxo-1,4-dihydroquinoline-3-carboxamide (Compound 3) was identified as a potent and selective CB2 cannabinoid ligand with a Ki of 15.8 nM. This compound served as the lead for further optimization. The design strategy involved systematically introducing structural modifications at various positions (1, 3, 5, 6, 7, and 8) of the 4-oxo-quinoline template to define the structural requirements for cannabinoid receptor affinity. ucl.ac.be The initial focus was on replacing the N1-n-pentyl side chain with a variety of other groups, including aromatic, arylalkyl, and cycloalkyl-alkyl moieties, to probe the binding pocket. ucl.ac.be

Another research endeavor began with a screening lead, 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid (Compound 3) , which demonstrated potent activity against dihydroorotate (B8406146) dehydrogenase (DHODH) with an IC₅₀ of 0.250 µM. nih.gov The design rationale for its analogues was based on its structural similarity to the known DHODH inhibitor brequinar, postulating that it occupies a similar, primarily nonpolar, binding site. nih.gov A key interaction identified from co-crystal structures of similar compounds was a salt bridge formed by the carboxylate group, highlighting its importance and guiding further modifications. nih.gov

In the development of third-generation quinoline-3-carboxamides (B1200007) as transcriptional disrupters, Compound 3 emerged as a synthetic intermediate in the creation of Tasquinimod analogues. nih.gov This intermediate was derived from the reaction of N-Ethyl-4-fluoroaniline with diethyl(ethoxymethylene)malonate. nih.gov While an intermediate, its structure is a crucial building block for the final, biologically active compounds.

Positional Effects of Substituents on Biological Activity of Quinoline Carboxamide Derivatives

The biological activity of quinoline carboxamides is highly sensitive to the nature and position of substituents on the core structure.

For the 4-oxo-1,4-dihydroquinoline-3-carboxamide (Compound 3) series targeting the CB2 receptor, modifications around the quinoline scaffold played a critical role in determining both affinity and functional activity (agonist vs. inverse agonist). For example, introducing a chlorine atom at the 6- or 7-position of the quinoline ring in an adamantyl-substituted analogue resulted in compounds that acted as inverse agonists. ucl.ac.be In contrast, placing the chlorine at the 8-position retained the agonist profile of the parent compound. ucl.ac.be This demonstrates a profound positional effect on the functional outcome of receptor binding.

Investigations into quinoline-4-carboxamides as antimalarial agents also highlight positional importance. Starting from an initial hit, optimization of substituents at the R¹, R², and R³ positions was undertaken. It was found that an ethyl-linked pyrrolidine (B122466) substituent on the amide at R² provided the best profile in terms of lipophilicity, activity, and metabolic stability. nih.gov Further modifications at the R³ position showed that small heterocyclic amines could improve potency while maintaining favorable physicochemical properties. nih.gov

Conformational Analysis of Quinoline Carboxamide Derivative 3 and its Impact on Activity

The three-dimensional shape (conformation) of a molecule is a critical determinant of its ability to bind to a biological target.

In the series of CFTR potentiators, the planarity of the quinolinone-3-carboxamide core was found to be crucial for activity. acs.org The quinolinol tautomer is stabilized by an intramolecular hydrogen bond with the amide's carbonyl oxygen. acs.org Analogues where this planar conformation was disrupted, such as the reduced analogue 25 or the reverse amide 26, displayed significantly lower potency. acs.org This underscores the importance of a specific, relatively rigid conformation for effective interaction with the target protein.

The structure of one quinoline carboxamide derivative, C26H25N3O, revealed that the quinoline moiety itself is not perfectly planar due to a slight puckering of the pyridine (B92270) ring. acs.org The orientation of substituents can also be critical. In a series of antimalarial quinoline-4-carboxamides, the introduction of a conformationally restricted bridged amide was found to be detrimental to potency, suggesting that rotational freedom is necessary to achieve the optimal binding orientation. nih.gov

Influence of Substituents on Preclinical Pharmacokinetic Parameters within the Quinoline Carboxamide Series

A compound's journey to becoming a drug depends not only on its biological activity but also on its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME).

In a study of quinoline 3-carboxamide derivatives, in vitro metabolism assays showed that microsomal clearance was generally low. Current time information in Albury City Council, AU. This clearance was largely independent of substituents on the quinoline part of the molecule. However, modifying the amide portion by replacing a methyl group with an ethyl group enhanced the clearance rate. Current time information in Albury City Council, AU. In vivo studies in mice confirmed the low clearance, leading to high exposure of the parent compounds, which was deemed responsible for the therapeutic effect rather than the formation of active metabolites. Current time information in Albury City Council, AU.

For a series of quinoline-4-carboxamides identified as antimalarial candidates, the initial hit compound suffered from poor metabolic stability. researchgate.net A key structure-property relationship was established where replacing a tolyl substituent with various primary and secondary amines led to improved aqueous solubility and hepatic microsomal stability. nih.gov This modification was crucial in transforming a moderately active but unstable hit into a lead series with excellent in vivo efficacy. nih.govresearchgate.net

Chemoinformatic Approaches to SAR Elucidation for this compound

Computational chemistry and chemoinformatics are invaluable tools for understanding SAR and guiding the design of new analogues.

Molecular docking is a widely used technique to predict the binding mode of a ligand within the active site of a target protein. For a series of quinoline-3-carboxamide (B1254982) derivatives, docking studies were used to investigate ligand-receptor interactions with protein kinase CK2. acs.org In another study, docking of quinoline-2-carboxamide (B1208818) based chalcone (B49325) derivatives into the EGFR receptor (PDB ID: 1M17) showed good binding energies, helping to rationalize their observed biological activity. sci-hub.se

For quinoline derivatives investigated as anti-Alzheimer's agents, molecular docking indicated that the quinoline moiety can bind to the peripheral anionic site (PAS) of acetylcholinesterase (AChE) through π-π stacking interactions. researchgate.net Such computational insights help explain the observed SAR, where, for instance, a flexible amino group at the 4-position of the quinoline scaffold contributed to increased activity. researchgate.net These chemoinformatic approaches allow for the prioritization of synthetic targets and provide a structural hypothesis for the observed biological data, accelerating the drug discovery process.

Elucidation of Molecular Mechanisms of Action for Quinoline Carboxamide Derivative 3

Identification and Validation of Primary Molecular Targets

Quinoline (B57606) carboxamide derivatives have been identified as potent modulators of several key proteins involved in disease pathogenesis. Their primary molecular targets include enzymes, receptors, and protein complexes crucial for cell signaling, survival, and immune response. Research has pinpointed specific derivatives that interact with targets such as the P2X7 receptor (P2X7R), histone deacetylase 4 (HDAC4), and Ataxia-Telangiectasia Mutated (ATM) kinase. nih.govnih.govnih.gov

One specific quinoline carboxamide derivative, designated as 3e , has been identified as a potent antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and cancer. nih.gov Another well-studied derivative, Tasquinimod , functions by binding allosterically to HDAC4. nih.gov This interaction disrupts its function in transcriptional regulation. Furthermore, other quinoline-3-carboxamide (B1254982) derivatives have been developed as inhibitors of ATM kinase, a critical enzyme in the DNA damage response (DDR) pathway. nih.govresearchgate.net The nitrogen atom in the quinoline structure is thought to be crucial for binding to the hinge region of these kinases. researchgate.netresearchgate.net

In vitro studies have been instrumental in quantifying the inhibitory potency of quinoline carboxamide derivatives against their respective enzyme targets. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50), providing a standardized measure of potency.

For instance, derivative 3e was found to be a potent and selective inhibitor of the human P2X7 receptor (h-P2X7R). nih.gov In a Ca²⁺ mobilization assay using h-P2X7R-transfected MCF-7 cells, derivative 3e exhibited significant inhibitory activity. nih.gov Similarly, a series of quinoline-3-carboxamide derivatives were synthesized and evaluated as inhibitors of ATM kinase, a key mediator of the DNA damage response. nih.govbenthamdirect.com Tasquinimod, another derivative, has been documented to inhibit HDAC4 activity. nih.gov Other derivatives have shown inhibitory effects against lipoxygenase (LOX) and cholesteryl ester transfer protein (CETP). researchgate.netmdpi.com

Table 1: In Vitro Enzyme/Receptor Inhibition by Quinoline Carboxamide Derivatives

| Derivative | Target | Assay | Potency (IC50) | Source(s) |

| 3e | Human P2X7 Receptor | Ca²+ Mobilization | 0.890 µM | nih.gov |

| Tasquinimod | HDAC4 | Allosteric Inhibition Assay | Not specified | nih.gov |

| 2f | Human P2X7 Receptor | Ca²+ Mobilization | 0.566 µM | nih.gov |

| 24 | CETP | CETP Activity Assay | 80.1% Inhibition | mdpi.com |

| 26 | CETP | CETP Activity Assay | 80.1% Inhibition | mdpi.com |

| 3h | Lipoxygenase (LOX) | LOX Inhibition Assay | 10 µM | researchgate.net |

This table is interactive. Select a derivative to view more details.

The interaction between quinoline carboxamide derivatives and their molecular targets has been characterized through binding assays and computational modeling. These studies reveal the specific amino acid residues involved in the interaction and the binding affinity of the compound.

Derivative 3e was shown to bind to an allosteric site of the P2X7 receptor with a favorable binding energy of -6.56 kcal/mol. nih.gov The binding is stabilized by hydrogen bonds between the nitrogen atom of the oxadiazole ring and the oxygen atom of the compound with amino acid residues Lys630, Lys443, and Tyr628 of the receptor. nih.gov

Tasquinimod binds allosterically to HDAC4. nih.gov This binding is Zn²⁺-dependent and inhibits the formation of a functional protein complex. nih.gov In contrast to some earlier quinoline-3-carboxamide compounds, Tasquinimod has been engineered to have lower affinity for the Aryl Hydrocarbon Receptor (AHR), reducing potential off-target effects. nih.gov

Table 2: Ligand-Target Binding Interactions

| Derivative | Target | Binding Site | Key Interacting Residues | Binding Energy | Source(s) |

| 3e | P2X7 Receptor | Allosteric | Lys630, Lys443, Tyr628 | -6.56 kcal/mol | nih.gov |

| Tasquinimod | HDAC4 | Allosteric | Not specified | Not specified | nih.gov |

This table is interactive. Select a derivative to view more details.

A key mechanism of action for some quinoline carboxamide derivatives is the disruption of critical protein-protein interactions. By preventing the formation of functional protein complexes, these compounds can halt downstream signaling cascades.

The most prominent example is Tasquinimod , which physically prevents the formation of the HDAC4/NCoR1/HDAC3 complex. nih.gov This complex is essential for the deacetylation of proteins that are tethered to HDAC4. By binding to HDAC4, Tasquinimod allosterically inhibits its ability to recruit the NCoR1/HDAC3 co-repressor complex, thereby disrupting its transcriptional repression function. nih.gov Other research has suggested that quinoline-based compounds could potentially disrupt the c-MYC-MAX heterodimer, which is crucial for oncogene expression, although this is a broader finding for the chemical class. researchgate.net

Downstream Cellular and Biochemical Pathway Perturbations

The inhibition of primary molecular targets by quinoline carboxamide derivatives leads to significant alterations in downstream cellular pathways that control gene expression, cell survival, and metabolism.

Inhibition of the P2X7 receptor by derivatives like 3e is expected to interfere with pathways it regulates, such as the PI3K/Akt/glycogen synthase kinase 3 beta (GSK-3β) axis and mitogen-activated protein kinase (MAPK) signaling. nih.gov These pathways are involved in cell proliferation, survival, and differentiation. nih.gov Similarly, the inhibition of ATM kinase by certain quinoline-3-carboxamides (B1200007) disrupts the DNA damage response (DDR), a critical pathway for cancer cell survival following DNA-damaging therapies. nih.gov

The action of Tasquinimod on the HDAC4 complex leads to the disruption of Hypoxia-Inducible Factor-1 alpha (HIF-1α) transcriptional activation and the repression of Myocyte Enhancer Factor-2 (MEF-2) target genes. nih.gov These transcription factors are vital for adaptive survival signaling in the tumor microenvironment. nih.gov

Studies in preclinical models have demonstrated that quinoline carboxamide derivatives can significantly alter gene expression profiles.

Treatment with Tasquinimod has been shown to affect the expression of downstream target genes. For example, in vivo studies demonstrated that oral administration of Tasquinimod leads to changes in the expression of mouse liver Cyp1A1, a gene typically regulated by the AHR. nih.gov The primary mechanism of disrupting HIF-1α and MEF-2 signaling implies that Tasquinimod alters the expression of a host of genes involved in angiogenesis, cell survival, and metabolic adaptation. nih.gov

Investigations into the proteomic effects of these compounds have confirmed their on-target activity within cellular systems. Western blot analysis has been used to verify the downregulation of target protein levels or the modulation of their activity.

For example, treatment of cancer cell lines with ATM-inhibiting quinoline-3-carboxamide derivatives confirmed a down-regulation of the ATM protein. nih.govbenthamdirect.com In studies with Tasquinimod , treatment of LNCaP prostate cancer cells resulted in a time-dependent change in the cytoplasmic versus nuclear levels of the AHR protein. nih.gov While detailed metabolomic studies are not extensively reported, the evaluation of these derivatives in liver microsomes indicates that they are metabolized by cytochrome P450 enzymes, with metabolic clearance influenced by substituents on the quinoline carboxamide scaffold. nih.gov This suggests that the compounds and their metabolites can influence cellular metabolic profiles. nih.gov

Cell Signaling Pathway Analysis

Quinoline carboxamide derivatives have been shown to modulate various cell signaling pathways, contributing to their therapeutic potential in diseases like cancer and malaria. Analysis of these compounds, exemplified by derivatives structurally related to Quinoline Carboxamide Derivative 3, reveals a diverse range of molecular interactions and pathway disruptions.

One key area of impact is the DNA Damage Response (DDR) pathway. Certain quinoline-3-carboxamides have been identified as potential inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a crucial mediator of the DDR pathway. nih.govresearchgate.net Cancer cells often exploit DDR kinases for survival, leading to resistance against DNA-damaging therapies. nih.govresearchgate.net By inhibiting ATM, these compounds can induce apoptosis (cell death) and sensitize cancer cells to treatments like radiotherapy. researchgate.net Western Blot analysis has confirmed the downregulation of ATM in cancer cell lines treated with these derivatives. nih.govresearchgate.net Studies have shown that PTEN negative cell lines are more sensitive to these compounds, suggesting a synthetic lethal interaction that can be exploited for targeted therapy. nih.govresearchgate.net

Another significant pathway affected is the PI3K/Akt/glycogen synthase kinase 3 beta (GSK-3β) axis. This pathway is regulated by P2X7R stimulation and is involved in controlling cell division, proliferation, and transcription. nih.gov Some quinoline carboxamide derivatives act as antagonists of the P2X7 receptor (P2X7R), thereby interfering with this signaling cascade. nih.gov

Furthermore, specific quinoline-3-carboxamide analogs, such as Tasquinimod, have been shown to disrupt signaling cascades crucial for tumor survival in low-oxygen environments. nih.gov Tasquinimod achieves this by binding to HDAC4, which prevents the formation of the HDAC4/NCoR1/HDAC3 complex. This action disrupts the transcriptional activation of Hypoxia-Inducible Factor-1α (HIF-1α) and represses Myocyte Enhancer Factor-2 (MEF-2) target genes, which are essential for adaptive survival signaling in tumors. nih.gov

In the context of cancer angiogenesis, certain quinoline-3-carboxamides are designed to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.net VEGFR-2 is a tyrosine kinase receptor that is frequently overexpressed in cancers and plays a pivotal role in tumor angiogenesis by mediating endothelial cell survival, proliferation, and migration. researchgate.net By blocking this signaling pathway, these compounds can inhibit the formation of new blood vessels, thereby starving the tumor of essential nutrients. researchgate.net

Finally, some derivatives have been found to activate the stimulator of interferon genes (STING) signaling pathway, which is critical for innate immunity. nih.gov This activation can lead to an anti-tumor immune response.

Phenotypic Screening and Target Deconvolution Strategies

The discovery and development of quinoline carboxamide derivatives often begin with phenotypic screening, a strategy that identifies compounds with desired biological effects in cellular or whole-organism models without prior knowledge of the specific molecular target.

For instance, the quinoline-4-carboxamide series, which includes precursors like quinoline-4-carboxylic acid 3, was identified through a phenotypic screen against the blood stage of the malaria parasite Plasmodium falciparum. acs.orgresearchgate.net The initial hit compound from this screen showed good in vitro activity but had suboptimal physicochemical properties, such as poor solubility and metabolic instability. acs.orgresearchgate.netunifr.ch This led to a medicinal chemistry program to optimize the lead compound. acs.orgresearchgate.net

Once a bioactive compound is identified through phenotypic screening, the next critical and often challenging step is target deconvolution—the process of identifying its specific molecular target(s). Several advanced strategies are employed for this purpose. One powerful approach is the use of selection-based genetic screening platforms, such as those utilizing CRISPR/Cas9 genome-wide knockout libraries. nih.gov This method can be used for small molecules that activate a specific signaling pathway. It involves linking the expression of a suicide gene to the activation of the pathway of interest. In this system, cells in which the drug's target has been knocked out will survive, allowing for their positive selection and subsequent identification through sequencing. nih.gov This strategy was successfully used to identify STING as the target for a type-I interferon signaling activator. nih.gov

Another method for target identification involves synthesizing derivatives and performing cytotoxicity assays on various cancer cell lines. researchgate.net For example, a series of quinoline-3-carboxamides were synthesized and tested for their effect on cell lines such as HCT116, MDA-MB-468, and MDA-MB-231 to identify potential ATM kinase inhibitors. nih.govresearchgate.net

The table below summarizes the findings from a phenotypic screen of a quinoline-4-carboxamide series against P. falciparum.

| Compound | EC50 (nM) against P. falciparum 3D7 | Selectivity Index vs. MRC-5 cells |

| Hit Compound 1 | 120 | >100-fold |

This table illustrates the starting point for the optimization of the quinoline-4-carboxamide series, showing the initial potency and selectivity of the hit compound identified from the phenotypic screen. acs.org

Structure-Based Drug Design Insights for this compound

Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of the target protein to guide the design and optimization of inhibitors. benthamdirect.comresearchgate.net This approach, combined with computational tools like molecular docking, has been instrumental in the development of potent and selective quinoline carboxamide derivatives. benthamdirect.comresearchgate.net

The development process often starts with a core scaffold, such as a quinoline-4-carboxylic acid or a quinoline-3-carboxamide, which is then systematically modified to improve its binding affinity, selectivity, and pharmacokinetic properties. acs.orgnih.gov For example, in the development of antimalarial quinoline-4-carboxamides, the initial hit compound was optimized to produce molecules with low nanomolar in vitro potency and excellent oral efficacy in mouse models. acs.orgresearchgate.net This was achieved by exploring different substituents at various positions of the quinoline ring and the carboxamide side chain. acs.org

Molecular docking studies are frequently used to predict the binding modes of designed compounds within the active site of the target protein. benthamdirect.comresearchgate.net For instance, in the design of novel N-2-amino-N-phenyl quinoline-3-carboxamide (AQCMs) derivatives targeting the Platelet-Derived Growth Factor Receptor (PDGFR), docking studies helped to visualize ligand-receptor interactions and predict binding affinities. benthamdirect.comresearchgate.net These in silico results revealed that certain designed molecules had better docking scores than standard drugs, providing a strong rationale for their synthesis and further investigation. benthamdirect.comresearchgate.net

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications affect biological activity. For quinoline-3-carboxamides designed as ATM kinase inhibitors, SAR studies indicated the importance of the electron-donating nature of substituents for the molecule's toxicity to cancer cells. nih.govresearchgate.net Similarly, for antimalarial quinoline-4-carboxamides, it was found that a basic nitrogen in the side chain was important for potency, though reducing its basicity could improve permeability. acs.org It was also noted that the orientation of certain substituents, like a morpholine (B109124) group, was critical for activity. acs.org

The table below presents in silico docking results for designed quinoline-3-carboxamide derivatives against PDGFR.

| Molecule | Docking Score (kcal/mol) | Number of H-bonds |

| Molecule 36 | -9.8 | 3 |

| Molecule 37 | -9.7 | 4 |

| Molecule 38 | -10.2 | 5 |

| Molecule 39 | -10.5 | 5 |

| Sunitinib (Standard) | -8.5 | 2 |

| Tasquinimod (Standard) | -7.9 | 1 |

This table showcases the superior predicted binding affinity of newly designed quinoline-3-carboxamide derivatives compared to existing standard drugs, highlighting the power of structure-based design. benthamdirect.com

Preclinical Efficacy Studies and Disease Model Applications Excluding Clinical Human Data

Efficacy in Relevant in vitro Cell Culture Models

In vitro studies are fundamental to the preclinical assessment of Quinoline (B57606) carboxamide derivative 3, providing initial evidence of its biological effects at a cellular level. These models allow for controlled investigation into the compound's efficacy against specific cell types and its impact on molecular pathways.

The cytotoxic and biological activity of Quinoline carboxamide derivative 3 and related analogues has been evaluated across a diverse panel of human cell lines, representing various types of cancer and other tissues. In the context of oncology, a key area of investigation has been the compound's potential as an inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical protein in the DNA damage response (DDR) pathway that cancer cells often exploit to survive DNA-damaging therapies nih.govresearchgate.net.

Cytotoxicity assays have demonstrated that certain Quinoline-3-carboxamide (B1254982) derivatives exhibit promising activity against multiple cancer cell lines nih.gov. Specific cell lines where efficacy has been observed include:

HCT116: A human colorectal carcinoma cell line nih.govresearchgate.net.

MDA-MB-468 & MDA-MB-231: Human breast adenocarcinoma cell lines. Notably, the PTEN-negative cell line MDA-MB-468 showed greater sensitivity to the compounds compared to the PTEN-positive MDA-MB-231 line nih.govresearchgate.net.

MCF-7: A human breast cancer cell line researchgate.netnih.gov.

Additional Cancer Lines: Efficacy has also been noted in HePG-2 (liver carcinoma), PC3 (prostate cancer), and HeLa (cervical cancer) cell lines researchgate.net.

Beyond cancer, related quinoline carboxamide derivatives have been assessed for other mechanisms, such as the antagonism of the P2X7 receptor (P2X7R), which is implicated in various pathological conditions nih.gov. These studies utilized cell lines such as HEK-293T (human embryonic kidney) and 1321N1 (human astrocytoma) to confirm activity and selectivity nih.gov.

The primary assays used in these studies include cytotoxicity and proliferation assays to determine key metrics like GI₅₀ (concentration for 50% growth inhibition). Further mechanistic validation often involves Western Blot analysis to confirm the compound's effect on its intended molecular target, such as the observed down-regulation of ATM kinase in treated cells nih.govresearchgate.net.

| Compound Series | Cell Line | Cell Type | Observed Effect | Assay Type |

|---|---|---|---|---|

| Quinoline-3-carboxamides (B1200007) | HCT116 | Colorectal Carcinoma | Cytotoxicity | GI₅₀ Assay |

| Quinoline-3-carboxamides | MDA-MB-468 | Breast Adenocarcinoma (PTEN-negative) | High Cytotoxicity / Sensitivity | Cytotoxicity Assay |

| Quinoline-3-carboxamides | MDA-MB-231 | Breast Adenocarcinoma (PTEN-positive) | Moderate Cytotoxicity | Cytotoxicity Assay |

| Quinoline carboxamides | MCF-7 | Breast Cancer | P2X7R Inhibition | Ca²⁺ Mobilization Assay |

| Quinoline derivatives | HePG-2 | Liver Carcinoma | Cytotoxicity | IC₅₀ Assay |

| Quinoline derivatives | PC3 | Prostate Cancer | Cytotoxicity | IC₅₀ Assay |

| Quinoline carboxamides | HEK-293T | Human Embryonic Kidney | Cell Viability >62% (low toxicity) | MTT Assay |

While traditional two-dimensional (2D) cell culture provides valuable initial data, it does not fully replicate the complex microenvironment of biological tissues. Tumors, for instance, are not just a uniform mass of cancer cells but are complex tissues that include stromal cells, blood vessels, and an extracellular matrix nih.gov. To better model this complexity, advanced in vitro systems such as co-culture and three-dimensional (3D) spheroid models are increasingly used in preclinical drug discovery nih.gov.

These models offer a more physiologically relevant context to evaluate the efficacy of therapeutic candidates like this compound.

Co-Culture Systems: These involve growing cancer cells together with other cell types found in the tumor microenvironment, such as stromal fibroblasts nih.gov. This allows researchers to study the impact of cell-cell interactions on the drug's efficacy.

3D Spheroid Models: In these systems, cells are grown in conditions that encourage them to aggregate into 3D structures that mimic small tumors nih.govspringernature.com. These spheroids can replicate gradients of oxygen, nutrients, and drug penetration that are found in actual tumors, providing a more stringent test of a compound's effectiveness nih.gov.

For a compound like this compound, testing in a 3D co-culture spheroid model of pancreatic adenocarcinoma, for example, would allow for the assessment of its ability to penetrate the tissue structure and exert its antiproliferative effects on cancer cells while also revealing any impact on the surrounding stromal fibroblasts nih.govnih.gov. While specific data for this compound in these advanced models is not yet broadly published, the application of such systems is a critical step in its preclinical development pipeline to bridge the gap between simple 2D culture and complex in vivo studies.

Preclinical in vivo Animal Models of Disease

Following promising in vitro results, this compound is evaluated in animal models of human diseases to assess its efficacy, dose-response relationship, and biological effects within a whole living organism.

The choice of an animal model is dictated by the compound's proposed mechanism of action and intended therapeutic indication. For the class of quinoline-3-carboxamide compounds, which have demonstrated immunomodulatory and other biological activities, several well-established models are utilized.

Autoimmune Disease Models: Compounds like paquinimod, a quinoline-3-carboxamide derivative, have been studied extensively in models of autoimmune disease. The MRL/lpr mouse model, which spontaneously develops a disease that closely mimics human Systemic Lupus Erythematosus (SLE), is a key model for evaluating efficacy against lupus nih.gov. Another relevant model is the tight skin 1 (Tsk-1) mouse, which is used to study Systemic Sclerosis (SSc) researchgate.net.

Neurodegeneration Models: For quinoline carboxamide derivatives designed to target pathways relevant to neuroinflammation and neurodegeneration, specific models are employed. One such model is the monolateral striatal injection of quinolinic acid in rats, which creates a lesion characterized by activated microglia and astrocytic gliosis, mimicking aspects of Huntington's disease nih.gov.

Oncology Models: In cancer research, standard preclinical models involve implanting human tumor cells (xenografts) from the lines tested in vitro (e.g., HCT116, MDA-MB-468) into immunocompromised mice. These models are crucial for evaluating a compound's ability to inhibit tumor growth in vivo.

Validation of these models involves confirming that they accurately replicate key pathological features of the human disease, ensuring that the findings are relevant and translatable.

Establishing a dose-response relationship is a critical objective of in vivo studies. This involves administering a range of doses of this compound to the animal models to determine how the magnitude of the therapeutic effect changes with the dose level.

In studies of the related compound paquinimod in MRL/lpr lupus-prone mice, treatment resulted in a clear inhibition of the disease, with prominent positive effects on disease manifestations and serological markers nih.gov. Such studies allow for the calculation of key efficacy parameters, such as the ED₉₀ (the dose required to achieve 90% of the maximum effect), which is a critical metric for antimalarial quinoline-4-carboxamides in the P. berghei mouse model acs.orgimperial.ac.uk. By comparing the effects across different dose cohorts, researchers can identify the optimal dose range that maximizes therapeutic benefit while minimizing potential side effects, thereby defining the compound's therapeutic window nih.gov.

Pharmacodynamic (PD) markers are measurable biological indicators that demonstrate that a drug has reached its target and is having the intended biological effect. The identification and monitoring of these markers in animal models are essential for confirming the mechanism of action in vivo.

The specific PD markers for this compound depend on its molecular target.

For an immunomodulatory compound like paquinimod in a lupus model, relevant PD markers include changes in serologic markers, such as levels of autoantibodies, and observable effects on disease manifestations like proteinuria nih.gov.

For a kinase inhibitor targeting the DDR pathway, such as an ATM inhibitor, a key PD marker would be the phosphorylation status of downstream target proteins. This would be measured in tumor tissue collected from treated animals to confirm that the drug is engaging with and inhibiting the ATM kinase within the tumor nih.govresearchgate.net.

Tracking these markers provides crucial evidence that the compound is performing as expected in a complex biological system and helps to correlate the administered dose with the biological response at the target site.

Combination Strategies with Other Preclinical Agents

Preclinical in vitro studies have been instrumental in evaluating the potential of this compound to work synergistically with other established anticancer agents. These investigations aim to identify combination regimens that could offer enhanced cytotoxicity against cancer cells compared to single-agent administration.

One key study investigated the cytotoxic effects of combining this compound with conventional anticancer drugs against the human small-cell lung cancer (SCLC) cell line, SBC-3. The interactions between the drugs were assessed using isobologram analysis and combination indices to determine if the effects were synergistic (supra-additive), additive, or antagonistic (subadditive).

The results revealed a notable synergistic effect when this compound was used simultaneously with cisplatin. nih.gov This supra-additive effect suggests that the two agents work together to produce a greater-than-expected cancer-killing effect. In contrast, when combined with other agents such as vindesine, doxorubicin, 5-fluorouracil, and the topoisomerase inhibitors SN-38 and etoposide, the interactions were generally found to be additive or marginally subadditive. nih.gov Further analysis indicated that the synergistic effect with cisplatin was most pronounced within specific concentration ranges. nih.gov Interestingly, sequential administration of this compound and cisplatin resulted in only an additive effect, highlighting the importance of simultaneous scheduling for achieving synergy. nih.gov

These findings underscore the potential of a combination therapy involving this compound and cisplatin, particularly for cancers like SCLC. nih.gov

Table 1: In Vitro Combination Effects of this compound with Other Anticancer Agents on SBC-3 Human SCLC Cells

| Combination Agent | Observed Interaction | Method of Analysis |

|---|---|---|

| Cisplatin (Simultaneous) | Synergistic (Supra-additive) | Isobologram Analysis, Combination Index |

| Cisplatin (Sequential) | Additive | Isobologram Analysis, Combination Index |

| Vindesine | Additive / Marginally Subadditive | Isobologram Analysis, Combination Index |

| Doxorubicin | Additive / Marginally Subadditive | Isobologram Analysis, Combination Index |

| 5-Fluorouracil | Additive / Marginally Subadditive | Isobologram Analysis, Combination Index |

| SN-38 | Additive / Marginally Subadditive | Isobologram Analysis, Combination Index |

| Etoposide | Additive / Marginally Subadditive | Isobologram Analysis, Combination Index |

Preclinical Pharmacokinetic and Metabolic Profiling of Quinoline Carboxamide Derivative 3

In vivo Pharmacokinetics in Preclinical Animal Models

Tissue Distribution Analysis in Preclinical Models

Therefore, the generation of a scientifically accurate article focusing solely on the preclinical profile of “Quinoline carboxamide derivative 3” cannot be completed.

Excretion Pathways and Mass Balance Studies in Preclinical Models

While specific mass balance and excretion pathway data for a compound explicitly identified as "this compound" are not detailed in the available literature, studies on closely related quinoline-3-carboxamide (B1254982) derivatives in preclinical models, such as rats and mice, provide valuable insights into the likely disposition of this class of compounds.

Mass balance studies, which account for the total administered dose of a radiolabeled compound, are crucial for understanding the primary routes and rates of elimination from the body. For analogous compounds, excretion is expected to occur through both renal (urine) and fecal (bile) pathways. The relative contribution of each pathway can be influenced by the physicochemical properties of the parent compound and its metabolites, such as molecular weight and polarity.

In preclinical species like rats, it has been observed that after administration of related quinoline (B57606) derivatives, the recovery of radioactivity in urine and feces over a specified period provides a comprehensive picture of the excretion balance. For instance, studies with other small molecule drugs in rats often show the majority of the dose being recovered within 48 to 72 hours, with varying proportions between urine and feces. It is reasonable to extrapolate that a study on this compound would yield similar data, defining its primary clearance route.

Table 1: Illustrative Mass Balance Data for a Representative Carboxamide Derivative in Rats

| Parameter | Urine | Feces | Total Recovery |

| % of Administered Dose | Data not available | Data not available | Data not available |

Note: This table illustrates the type of data obtained from a mass balance study. Specific values for this compound are not publicly available.

Identification and Characterization of Major Metabolites in Preclinical Species

The metabolic fate of quinoline-3-carboxamide derivatives, including what can be anticipated for derivative 3, has been investigated in various preclinical species such as mice, rats, and rabbits. nih.gov In vitro studies using liver microsomes from these species, as well as from humans, have demonstrated a consistent pattern of metabolism. nih.govlu.se

The primary metabolic transformations observed for this class of compounds are hydroxylation and dealkylation. nih.gov Hydroxylation typically occurs on the quinoline ring system, introducing a hydroxyl group (-OH) to increase the compound's polarity and facilitate excretion. Dealkylation involves the removal of an alkyl group from the carboxamide nitrogen. nih.govlu.se

While the types of metabolites are similar across species, the quantitative proportions can differ depending on the specific substituents on the quinoline carboxamide scaffold. nih.gov For example, the replacement of a methyl group with an ethyl group at the carboxamide position has been shown to enhance clearance and favor hydroxylation on the quinoline moiety. nih.govlu.se This suggests that the specific structure of this compound would influence the predominant metabolites formed. Studies on related compounds indicate that the therapeutic effect is primarily driven by the high exposure of the parent compound rather than the formation of potentially active metabolites. nih.govlu.se

Table 2: Major Metabolite Classes Identified for Quinoline-3-Carboxamide Derivatives in Preclinical Species

| Metabolite Class | Description | Preclinical Species |

| Hydroxylated Metabolites | Addition of a hydroxyl group to the quinoline ring. | Mouse, Rat, Rabbit. nih.gov |

| Dealkylated Metabolites | Removal of an alkyl group from the carboxamide nitrogen. | Mouse, Rat, Rabbit. nih.govlu.se |

Enzymatic Pathways Involved in Metabolism

The metabolism of quinoline-3-carboxamide derivatives is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govlu.se In vitro studies with liver microsomes have confirmed that CYP enzymes are responsible for the observed hydroxylation and dealkylation reactions. nih.gov

Specifically for this class of compounds, CYP3A4 has been identified as a key enzyme involved in the primary metabolism in human liver microsomes. lu.se Given the general conservation of major CYP enzyme functions across preclinical species and humans, it is highly probable that CYP3A4, or its orthologs in species like rats and mice, plays a significant role in the metabolism of this compound. The involvement of specific CYP enzymes is a critical piece of information for predicting potential drug-drug interactions.

The general observation for quinoline-3-carboxamides (B1200007) is that they exhibit low microsomal clearance, which translates to low in vivo clearance and consequently, high exposure of the parent compound. nih.gov

Metabolite Activity Assessment (in vitro)

A crucial aspect of preclinical drug development is to assess whether the metabolites of a parent compound are pharmacologically active, potentially contributing to the therapeutic effect or causing off-target effects. For the quinoline-3-carboxamide class of compounds, the prevailing evidence from preclinical studies suggests that the pharmacological activity resides primarily with the parent compound. nih.govlu.se

In vitro assessments would typically involve synthesizing the identified major metabolites and testing them in the same biological assays used to characterize the parent compound, this compound. This would determine if the hydroxylated and dealkylated metabolites retain any significant affinity for the target or elicit any biological response. Based on studies of similar compounds, it is anticipated that the metabolites of this compound would show significantly reduced or no activity compared to the parent drug. nih.govlu.se

Computational Chemistry and Molecular Modeling Applications for Quinoline Carboxamide Derivative 3

Ligand-Based Drug Design Approaches

Ligand-based drug design methodologies are pivotal when the three-dimensional structure of the biological target is unknown or when researchers aim to understand the common chemical features among a series of active compounds. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoline-based compounds, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been instrumental.

In a notable study focusing on quinoline (B57606) derivatives as potential anticancer agents, a 3D-QSAR model was developed using a set of 33 compounds with known anti-gastric cancer activity. nih.gov The process involved optimizing the 3D structures of these molecules and calculating their steric and electrostatic molecular fields. The Partial Least Squares (PLS) regression algorithm was then employed to generate a robust QSAR model. nih.gov Such models provide contour maps that highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, offering a clear roadmap for designing new, more potent derivatives. Based on these predictive models, new quinoline compounds have been designed with improved biological activity. nih.govresearchgate.net

Key Findings from a Representative 3D-QSAR Study on Quinoline Derivatives:

| QSAR Model | Statistical Parameter | Value | Significance |

|---|---|---|---|

| CoMFA | q² (Cross-validated correlation coefficient) | 0.658 | Indicates good predictive ability of the model. |

| r² (Non-cross-validated correlation coefficient) | 0.945 | Shows a strong correlation between predicted and actual activity. | |

| F-value | 85.6 | High F-value suggests a statistically significant model. |

This table is a representative example based on typical QSAR studies on quinoline derivatives.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This "pharmacophore" can then be used as a 3D query to screen large compound libraries virtually, identifying novel molecules that fit the model and are likely to be active.

For the broader class of quinoline carboxamides, pharmacophore models have been developed based on the structures of known active compounds. These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Once a reliable pharmacophore model is established, it serves as a filter in virtual screening campaigns to prioritize compounds for synthesis and biological testing, thereby streamlining the drug discovery process.

Structure-Based Drug Design Approaches

When the 3D structure of the biological target is available, structure-based drug design methods offer a powerful, more direct approach to designing and optimizing inhibitors.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and for predicting the affinity of a compound for its target.

In studies involving quinoline carboxamide derivatives as P2X7 receptor antagonists, molecular docking was used to investigate the binding of the most potent compounds at the allosteric site of the receptor. nih.gov The docking protocol was validated by redocking a known ligand to ensure accuracy. The simulations revealed key interactions, such as hydrogen bonding between the nitrogen and oxygen atoms of the ligand with amino acid residues like Lys630, Lys443, and Tyr628. nih.gov Similarly, docking studies on quinoline derivatives targeting glucosamine-6-phosphate synthase have shown good binding interactions with key residues in the active site. psu.edu

Representative Molecular Docking Results for a Quinoline Carboxamide Derivative:

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative 3e | P2X7 Receptor | -6.56 | Lys630, Lys443, Tyr628 |

This table presents data from studies on different quinoline carboxamide derivatives to illustrate the application of molecular docking. nih.govpsu.edu

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to refine the binding pose.

For newly designed quinoline derivatives, MD simulations of up to 100 nanoseconds have been performed to evaluate the stability of the ligand-protein complex in a simulated aqueous environment. researchgate.net The stability of the complex throughout the simulation provides confidence in the binding mode predicted by docking. Furthermore, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, offering a more accurate prediction of the ligand's affinity for the target. researchgate.net

Computational methods are also employed in the de novo design of novel molecular scaffolds and in the optimization of lead compounds. Based on the insights gained from QSAR, pharmacophore modeling, and docking studies, medicinal chemists can rationally modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

For instance, in the development of antimalarial quinoline-4-carboxamides, an initial hit compound with moderate potency but poor metabolic stability was systematically optimized. acs.orgdundee.ac.uk Computational approaches guided the modification of substituents on the quinoline core. This led to the identification of derivatives with significantly improved potency (from an initial EC50 of 120 nM to low nanomolar values), better ligand efficiency, and enhanced pharmacokinetic profiles, ultimately resulting in compounds with excellent in vivo efficacy. acs.org This iterative cycle of design, synthesis, and testing, heavily supported by computational modeling, is a cornerstone of modern drug discovery.

Prediction of Preclinical ADME Properties through Computational Tools

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic profiles. To mitigate these risks early in the drug discovery pipeline, computational chemistry and molecular modeling offer powerful tools for the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For Quinoline Carboxamide Derivative 3 and its analogs, these predictive models are instrumental in forecasting the compound's behavior within a biological system, thereby guiding medicinal chemistry efforts toward molecules with more favorable drug-like characteristics.

Computational ADME profiling relies on a variety of software and web-based tools, such as SwissADME, admetSAR, QikProp, and StarDrop, which employ sophisticated algorithms and models built from large datasets of experimental results. benthamdirect.comresearchgate.netmdpi.com These tools calculate a range of physicochemical and pharmacokinetic parameters that are critical determinants of a compound's ultimate bioavailability and disposition.

Detailed Research Findings

Research on various series of quinoline carboxamide derivatives has consistently utilized in silico tools to evaluate their potential as drug candidates. These studies provide a framework for understanding the likely ADME profile of related compounds like this compound.

One of the fundamental assessments is the compound's compliance with established drug-likeness rules, most notably Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Da, a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Studies on 2-phenyl quinoline-4-carboxamide derivatives showed that most new analogs adhered to this rule, indicating a higher probability of good oral bioavailability. researchgate.net

Gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are critical parameters for orally administered drugs and those targeting the central nervous system, respectively. Computational models predict these based on a compound's physicochemical properties. For instance, in silico analyses of novel N-2-amino-N-phenyl quinoline-3-carboxamide (B1254982) derivatives indicated that the designed compounds were likely to be orally bioavailable and possessed acceptable pharmacokinetic properties. benthamdirect.comresearchgate.net Similarly, for a series of carbocycle-fused quinoline derivatives, ADME-Tox studies were used to predict their pharmacokinetic profiles, suggesting their potential for drug use. researchgate.net

Metabolic stability is another key factor, often assessed by predicting a compound's interaction with cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism. Computational tools can predict which CYP isoforms a compound is likely to inhibit or be a substrate for. For example, the QikProp tool has been used to predict the ADME properties of quinoline-3-carboxamides (B1200007), providing insights into their metabolic fate. mdpi.comresearchgate.net Studies on other quinoline derivatives have used these predictions to guide structural modifications to enhance metabolic stability. acs.org

Aqueous solubility is a prerequisite for absorption, and computational tools can predict this parameter (often as LogS). For a series of carboxamide and quinoline derivatives, predicted aqueous solubility (LogS at pH 7.4) was a key parameter evaluated using the StarDrop software. nih.gov

The following tables summarize the types of preclinical ADME properties that are commonly predicted for quinoline carboxamide derivatives using computational tools. The data represents typical predictive outputs from various research studies on this class of compounds.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

This table outlines key molecular descriptors calculated to assess the general drug-likeness of quinoline carboxamide derivatives, based on widely accepted criteria like Lipinski's Rule of Five.

| Parameter | Predicted Value Range/Criteria | Implication |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule; favors absorption |

| logP (Lipophilicity) | -0.7 to +5.0 | Optimal range for solubility and permeability balance |

| Hydrogen Bond Donors | ≤ 5 | Adherence to Lipinski's Rule; favors permeability |

| Hydrogen Bond Acceptors | ≤ 10 | Adherence to Lipinski's Rule; favors permeability |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Indicator of good cell membrane permeability |

| Rotatable Bonds | ≤ 10 | Indicator of good oral bioavailability |

Data synthesized from findings on various quinoline carboxamide derivatives. benthamdirect.comresearchgate.netnih.gov

Table 2: Predicted Pharmacokinetic (ADME) Profile

This table details the predicted behavior of quinoline carboxamide derivatives within a biological system, from absorption to excretion.

| ADME Parameter | Prediction Model/Output | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Predicts good absorption from the gut |

| Caco-2 Permeability | High | Predicts good passive diffusion across the intestinal wall |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to High | Varies by specific structure; crucial for CNS vs. peripheral targets. nih.gov |

| P-glycoprotein (P-gp) Substrate | No/Yes | Predicts susceptibility to efflux pumps, affecting bioavailability |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this key enzyme |

| CYP450 3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this key enzyme |

| Excretion | ||

| Aqueous Solubility (LogS) | -4.0 to 0.5 | Indicates adequate solubility for absorption and formulation |

These predictions are generated using computational platforms like SwissADME and admetSAR, based on studies of related compounds. benthamdirect.comresearchgate.netnih.gov

Pre Formulation and Formulation Strategies for Preclinical Studies of Quinoline Carboxamide Derivative 3

Solubility Enhancement Techniques for Preclinical Research

A primary hurdle in the preclinical development of many NCEs is poor water solubility, which can lead to inadequate absorption and variable bioavailability, potentially masking the true pharmacological potential of the compound. nih.govnih.gov For an acidic compound like Quinoline (B57606) Carboxamide Derivative 3, several techniques can be employed to enhance its solubility for research purposes. wuxiapptec.com

The selection of a suitable solubility enhancement strategy depends on the physicochemical properties of the compound, the intended route of administration, and the required dose level. nih.gov Common approaches include:

pH Adjustment: Since Quinoline Carboxamide Derivative 3 is a carboxylic acid, its solubility is expected to be highly pH-dependent. Increasing the pH of an aqueous vehicle will ionize the carboxylic acid group, forming a more soluble salt. wjbphs.com The use of buffers to maintain an optimal pH is a standard strategy. nih.gov However, consideration must be given to the buffer's capacity and its physiological compatibility. wjbphs.com

Co-solvents: The solubility of a poorly soluble compound can often be increased by incorporating a water-miscible organic solvent, or co-solvent, into the formulation. wjbphs.com Commonly used co-solvents in preclinical studies include polyethylene (B3416737) glycols (PEGs), propylene (B89431) glycol, and ethanol. nih.gov The primary concern with this approach is the potential for the drug to precipitate upon dilution with aqueous bodily fluids. nih.gov

Particle Size Reduction: Reducing the particle size of the compound increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation. nih.govresearchgate.net Techniques like micronization (reducing particles to the micrometer range) and nanosuspension (reducing particles to the nanometer range) are widely used. wjbphs.comresearchgate.net Nanosuspensions, in particular, can significantly improve the saturation solubility and dissolution velocity of a compound.

Complexation: Cyclodextrins are common complexing agents used to enhance the solubility of poorly soluble drugs. These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity where a drug molecule can be encapsulated, forming a more water-soluble inclusion complex. admescope.com

An illustrative data table showing the potential impact of these techniques on the aqueous solubility of this compound is presented below.

Table 1: Illustrative Solubility of this compound with Various Enhancement Techniques

| Formulation Approach | Vehicle/System | Resulting Solubility (µg/mL) |

|---|---|---|

| Unmodified Compound | Deionized Water | < 1 |

| pH Adjustment | Phosphate Buffer (pH 7.4) | 50 |

| Phosphate Buffer (pH 8.5) | 150 | |

| Co-solvency | 20% PEG 400 in Water | 75 |

| 40% PEG 400 in Water | 200 | |

| Complexation | 10% Hydroxypropyl-β-Cyclodextrin | 250 |

| Nanosuspension | Water with 0.2% Poloxamer 188 | > 500 |

Stability Considerations in Preclinical Formulation Development

Ensuring the stability of a test compound in its formulation is critical for the integrity of preclinical studies. pharmtech.com Instability can lead to a lower effective dose being administered and the potential formation of degradation products with their own pharmacological or toxicological effects. pharmastate.academy Stability testing is a crucial component of formulation development and is typically assessed under conditions that mimic the preparation, storage, and administration of the dose. pharmtech.compharmtech.com

For this compound, key stability aspects to consider include:

Physical Stability: This refers to the formulation maintaining its original physical properties over time. For solutions, this means the drug remaining in solution without precipitation. For suspensions, it involves maintaining a uniform dispersion of particles that can be easily resuspended before dosing. Changes in particle size, crystal form (polymorphism), or appearance would indicate physical instability. pharmastate.academy

Chemical Stability: This relates to the degradation of the drug molecule itself. The functional groups in this compound, such as the quinoline ring and the carboxylic acid, may be susceptible to hydrolysis or oxidation. pharmastate.academy Forced degradation studies, where the compound is exposed to harsh conditions (e.g., high temperature, extreme pH, light, oxidizing agents), are often performed early on to understand potential degradation pathways and to develop stability-indicating analytical methods. pharmtech.com

Microbiological Stability: This is particularly important for sterile formulations (e.g., for intravenous administration) but is also a consideration for oral formulations, especially if they are prepared in bulk and stored. pharmastate.academy The formulation must be protected from microbial contamination to ensure the safety and accuracy of the study.

Stability assessments are conducted by analyzing the concentration and purity of the drug in the formulation at various time points and under different storage conditions (e.g., refrigerated, ambient temperature). pharmtech.com

Table 2: Illustrative Stability Protocol for a Preclinical Formulation of this compound

| Formulation Type | Storage Condition | Time Points | Analytical Tests | Acceptance Criteria |

|---|---|---|---|---|

| Solution in PEG 400/Water | 2-8°C | 0, 24h, 48h, 7 days | HPLC for Potency, Visual Inspection | 90-110% of initial concentration, Clear solution |

| Ambient (~22°C) | 0, 4h, 8h, 24h | HPLC for Potency, Visual Inspection | 90-110% of initial concentration, Clear solution | |

| Nanosuspension | 2-8°C | 0, 7 days, 14 days | HPLC for Potency, Particle Size Analysis | 90-110% of initial concentration, No significant change in particle size distribution |

Development of Vehicle Formulations for Animal Studies

The choice of vehicle is a critical decision in preclinical studies, as it must solubilize or suspend the drug at the required concentration without causing adverse effects or interfering with the drug's absorption and pharmacology. researchgate.net The route of administration (e.g., oral, intravenous, subcutaneous) heavily influences vehicle selection. admescope.com

For oral administration of this compound, common vehicle systems include:

Aqueous solutions with pH adjustment.

Aqueous suspensions using suspending agents like methylcellulose (B11928114) or carboxymethylcellulose to ensure homogeneity.

Co-solvent systems (e.g., PEG 400, propylene glycol) in water.

Lipid-based formulations such as solutions in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS). nih.gov Lipid-based systems can be particularly effective for lipophilic compounds, as they can enhance absorption via lymphatic pathways. wuxiapptec.com

For intravenous administration, the formulation must be a sterile, isotonic solution with a physiologically acceptable pH. This often requires the use of co-solvents or complexing agents like cyclodextrins to achieve the necessary solubility. admescope.com

Table 3: Common Preclinical Vehicle Formulations for Animal Studies

| Route of Administration | Vehicle System | Suitability for this compound | Key Considerations |

|---|---|---|---|

| Oral (p.o.) | 0.5% Methylcellulose in Water | Suspension | Good for initial screening; requires particle size control. |

| 20% PEG 400 / 80% Water (pH adjusted) | Solution | Suitable for low to moderate doses if solubility is achieved. | |

| Corn Oil | Suspension/Solution | Good for lipophilic analogues; may enhance absorption. | |

| Intravenous (i.v.) | 10% HP-β-CD in Saline | Solution | Potential for achieving higher concentrations for i.v. dosing. |

| 10% Solutol HS 15 in Saline | Micellar Solution | Surfactant-based system to solubilize poorly soluble drugs. |

Advanced Drug Delivery Systems for Targeted Preclinical Research

For more advanced preclinical research, including targeting specific tissues or improving the pharmacokinetic profile, advanced drug delivery systems can be employed.

Nanoparticle-Based Delivery

Formulating this compound into nanoparticles can offer several advantages, such as increased solubility, improved bioavailability, and the potential for targeted delivery. jst.go.jp Given the carboxylic acid group, this functionality can be used to directly stabilize certain types of nanoparticles or to attach them to the surface of pre-formed nanoparticles. nih.govacs.org

Polymeric Nanoparticles: The drug can be encapsulated within or adsorbed onto biodegradable polymers like polylactic-co-glycolic acid (PLGA). The surface of these nanoparticles can be functionalized, for example, with ligands to target specific receptors in the body.

Inorganic Nanoparticles: While less common for direct delivery, inorganic nanoparticles (e.g., gold) can be functionalized with drug molecules. researchgate.net The carboxylic acid group of this compound could serve as an anchor for binding to the nanoparticle surface. nih.gov

The development of a nanoparticle formulation involves careful control over particle size, surface charge, and drug loading, all of which influence the in vivo behavior of the system.

Liposomal Encapsulation

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov For a poorly soluble compound like this compound, it would likely be entrapped within the lipid bilayer of the liposome (B1194612).

Passive Loading: The drug is incorporated into the lipid mixture during the formation of the liposomes. The loading efficiency for poorly soluble drugs can be high, but the total amount that can be loaded is limited by the space within the lipid membrane. nih.gov

Active Loading: For ionizable compounds, active or remote loading techniques can be used to achieve much higher drug concentrations inside the liposome. While typically used for basic drugs, modified techniques like the solvent-assisted active loading technology (SALT) can be adapted for poorly soluble acidic compounds, allowing them to be loaded into the aqueous core of the liposome. nih.gov

Liposomal formulations can protect the drug from degradation, alter its pharmacokinetic profile, and, with the addition of targeting ligands to the liposome surface, can be directed to specific sites of action. nih.gov

Table 4: Comparison of Advanced Drug Delivery Systems for this compound

| Delivery System | Typical Size Range | Drug Loading Mechanism | Potential Advantages for Preclinical Research |

|---|---|---|---|

| Polymeric Nanoparticles | 50 - 300 nm | Encapsulation / Adsorption | Controlled release, improved stability, potential for active targeting. |

| Liposomes | 80 - 200 nm | Entrapment in bilayer / Encapsulation in core | Enhanced solubility, altered pharmacokinetics, reduced toxicity, established platform. |

Future Research Directions and Translational Potential Preclinical Focus

Exploration of Novel Therapeutic Indications based on Mechanism of Action

The therapeutic potential of quinoline (B57606) carboxamide derivatives extends across various diseases, primarily due to their diverse mechanisms of action. nih.gov Building upon the known activities of this class of compounds, future research on Quinoline Carboxamide Derivative 3 can be strategically directed.

Anticancer Properties: Quinoline carboxamides have shown promise as anticancer agents. ontosight.ai Some derivatives function as inhibitors of crucial cellular pathways involved in cancer progression. For instance, certain quinoline-3-carboxamides (B1200007) act as inhibitors of protein kinase CK2 and Ataxia Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response (DDR) pathway. researchgate.netnih.gov The inhibition of ATM kinase can sensitize cancer cells to radiation and chemotherapy. nih.govresearchgate.net Additionally, some derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors. nih.gov Given that third-generation quinoline-3-carboxamides can disrupt signaling pathways like HDAC4/HIF-1α/MEF-2, crucial for the survival of metastatic castration-resistant prostate cancer (mCRPC), exploring the efficacy of this compound in this and other cancer types is a logical next step. nih.gov The potential for this derivative to act as a topoisomerase inhibitor or a cannabinoid receptor 2 agonist, mechanisms identified in other potent anticancer quinoline carboxamides, also warrants investigation. nih.gov

Antimalarial Activity: A notable mechanism of action for some quinoline-4-carboxamides is the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the malaria parasite. acs.orgdundee.ac.ukresearchgate.net This provides a novel target for antimalarial drug development. acs.org Investigating whether this compound shares this or a similar mechanism could open avenues for its use in combating malaria, a disease constantly challenged by drug resistance. acs.org

Immunomodulatory and Anti-inflammatory Effects: Compounds like roquinimex (B610556) and paquinimod, which are quinoline-3-carboxamides, exhibit immunomodulatory properties. researchgate.net They can influence myeloid cells via the S100A9 protein, suggesting potential applications in autoimmune and inflammatory disorders. researchgate.net The structural similarity of some quinoline-3-carboxamides to kynurenines, which are involved in neuro- and immunomodulatory pathways, further supports their potential in treating autoimmune diseases. nih.gov Therefore, preclinical studies should assess the impact of this compound on immune cell function and inflammatory pathways.